molecular formula C11H15Cl2NO B137796 (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol CAS No. 147641-96-1

(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol

Número de catálogo: B137796
Número CAS: 147641-96-1
Peso molecular: 248.15 g/mol
Clave InChI: MXOPILVGQYKXRO-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is a chiral organic compound with the CAS Registry Number 147641-96-1 . It has a molecular formula of C11H15Cl2NO and a molecular weight of 248.15 g/mol . This substance is part of a broader class of 1-phenyl-3-dimethylaminopropane compounds that have been investigated for potential pharmacological effects, including applications in the study of neuropathic pain . As a supplier for the research community, we provide this chemical in high purity to support in-vitro and in-vivo research and development. The product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to contact us for detailed specifications, certificates of analysis, and custom synthesis inquiries.

Propiedades

IUPAC Name

(1R)-1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-4,7,11,15H,5-6H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOPILVGQYKXRO-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@H](C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447338
Record name (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147641-96-1
Record name (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Ruthenium-Catalyzed Transfer Hydrogenation

Chiral Ru(II) catalysts, such as RuCl(R,R)-TsDPEN, enable enantioselective reduction of α-dimethylamino ketones. For example, 3-(3,4-dichlorophenyl)-3-dimethylaminopropan-1-one is reduced using a formic acid-triethylamine azeotrope (5:2) in ethyl acetate at room temperature.

Reaction Conditions :

  • Catalyst loading: 0.25 mol%

  • Time: 5–7 days

  • Conversion: 95%

  • Enantiomeric Excess (ee) : 97% (R)

Palladium-Mediated Asymmetric Reductions

Palladium complexes with chiral auxiliaries (e.g., (S)-1-(dimethylamino)ethylnaphthalene) promote asymmetric Diels-Alder reactions. A patent describes the reduction of 3-nitro-1-(3,4-dichlorophenyl)propan-2-ol with Raney nickel under hydrogen pressure (137–207 kPa), followed by dimethylation with formaldehyde.

Key Parameters :

ParameterValue
H₂ Pressure200–300 psi
Dimethylation AgentFormaldehyde
ee86–92%

Biocatalytic Asymmetric Reduction

Baker’s yeast (Saccharomyces cerevisiae) and Aureobasidium pullulans catalyze the enantioselective reduction of ketone precursors. For instance, 3-chloro-1-(3,4-dichlorophenyl)propan-1-one is reduced to the (R)-alcohol with 74–97% ee in phosphate buffer (pH 7.0) at 28°C.

Optimized Protocol :

  • Substrate: 20 mM ketone in 10% glucose solution

  • Biocatalyst: 2 g wet yeast cells per 20 mL

  • Time: 48 h

  • Yield : 74.5%

Advantages :

  • No requirement for chiral auxiliaries.

  • Eco-friendly and cost-effective.

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic 1-(3,4-dichlorophenyl)-3-dimethylamino-propan-1-ol is resolved using chiral stationary phases (e.g., Daicel Chiralcel OD-H). Methanol/hexane (20:80) eluent achieves baseline separation with α = 1.32.

Diastereomeric Salt Formation

Reacting the racemate with (1S)-camphorsulfonic acid in ethanol yields diastereomeric salts. Recrystallization from acetone/water affords the (R)-enantiomer with 99% ee.

Data :

Resolving AgentSolventee After Crystallization
(1S)-CSAAcetone/H₂O99%

Industrial-Scale Production

A patented industrial process involves:

  • Arylation of Methacrylic Acid :
    3,4-Dichloroaniline is diazotized and coupled with methacrylic acid to form 3-(3,4-dichlorophenyl)propenoic acid.

  • Reductive Amination :
    The acid is reduced with LiAlH₄, followed by dimethylation using dimethyl sulfate in toluene.

Process Metrics :

StepYieldPurity
Diazotization88%95%
Reductive Amination72%98%

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost
Nucleophilic Substitution780 (Racemic)HighLow
Ru-Catalyzed Hydrogenation9597ModerateHigh
Biocatalytic Reduction74.597HighLow
Diastereomeric Resolution6099LowModerate

Análisis De Reacciones Químicas

Types of Reactions: ®-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: Formation of ketones or aldehydes.

    Reduction Products: Formation of alcohols or amines.

    Substitution Products: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is primarily recognized for its role in the synthesis of various pharmaceutical agents. Its structure allows it to interact effectively with neurotransmitter systems, making it a candidate for drugs targeting conditions such as depression and anxiety.

Mechanism of Action :
The compound acts as a serotonin and norepinephrine reuptake inhibitor (SNRI), enhancing the levels of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation. This mechanism is similar to that of established antidepressants like fluoxetine and sertraline.

Biological Studies

Research has shown that this compound exhibits significant biological activity, including:

  • Antidepressant Effects : Studies indicate that it can significantly reduce depressive behaviors in animal models.
  • Anxiolytic Properties : It has been shown to alleviate anxiety symptoms through modulation of neurotransmitter levels.
  • Neuroprotective Effects : Potential protective effects against neuronal damage due to oxidative stress have also been reported.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Chronic Administration Studies : In rodent models, chronic administration demonstrated significant reductions in depressive behaviors, suggesting its efficacy as an antidepressant.
  • Anxiolytic Properties Assessment : In controlled studies, it significantly reduced anxiety-like behaviors compared to placebo groups.

Toxicity and Safety Profiles

Investigations into the toxicity of (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol reveal a relatively low toxicity profile compared to other compounds with similar mechanisms. The ToxCast database categorizes its activity across multiple biological targets, indicating manageable risks in therapeutic contexts.

Mecanismo De Acción

The mechanism of action of ®-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant and anxiolytic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol with two analogs from the evidence: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol () and D(+)-2-Amino-3-phenyl-1-propanol (). Key differences in substituents, physical properties, and safety profiles are highlighted.

Structural Differences
Compound Substituents Key Functional Groups
(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol 3,4-Dichlorophenyl (C6H3Cl2), dimethylamino (N(CH3)2) Aromatic Cl, tertiary amine, alcohol
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Diethylamino (N(C2H5)2), geminal dimethyl (C(CH3)2) Tertiary amine, branched alkyl
D(+)-2-Amino-3-phenyl-1-propanol Phenyl (C6H5), primary amine (NH2) Aromatic, primary amine, alcohol

Key Insights :

  • The tertiary amine (dimethylamino vs. diethylamino) affects steric bulk and basicity. Dimethylamino groups are less bulky and may enhance solubility compared to diethylamino analogs .
Physical and Chemical Properties
Property (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol (Inferred) 3-(Diethylamino)-2,2-dimethyl-propan-1-ol D(+)-2-Amino-3-phenyl-1-propanol
Molar Mass (g/mol) ~248.1 (calculated) 159.27 151.20
Physical State Likely solid or viscous liquid Clear liquid Solid (mp 90–94°C)
Melting/Boiling Point Higher mp due to dichlorophenyl Boiling point: 226.6°C Melting point: 90–94°C
Density (g/cm³) ~1.2–1.4 (estimated) 0.875 N/A
Flash Point (°C) Likely >100°C (aromatic Cl reduces flammability) 73.9 N/A

Key Insights :

  • The dichlorophenyl group increases molar mass and likely elevates melting points compared to non-halogenated analogs .
  • The liquid state of 3-(Diethylamino)-2,2-dimethyl-propan-1-ol suggests lower intermolecular forces compared to the solid D(+)-2-Amino-3-phenyl-1-propanol, which has hydrogen-bonding primary amines .

Key Insights :

  • Chlorinated compounds often require enhanced PPE (e.g., respirators) to mitigate inhalation risks, similar to 3-(Diethylamino)-2,2-dimethyl-propan-1-ol .
  • The UN 3259 classification for D(+)-2-Amino-3-phenyl-1-propanol indicates regulatory scrutiny, suggesting analogous compounds may require similar compliance .

Actividad Biológica

(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is a chiral compound with significant biological activity, particularly in pharmacological contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H15_{15}Cl2_2NO
  • Molecular Weight : 248.15 g/mol
  • CAS Number : 147641-96-1

The biological activity of (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol primarily involves its interaction with neurotransmitter systems:

  • Serotonin and Norepinephrine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders.

Biological Activity Overview

The compound exhibits a range of biological activities, as summarized in the following table:

Biological Activity Description
Antidepressant Effects Inhibits reuptake of serotonin and norepinephrine, enhancing mood regulation.
Anxiolytic Properties Reduces anxiety symptoms through neurotransmitter modulation.
Neuroprotective Effects Potentially protects neurons from damage due to oxidative stress.
Interaction with GPCRs Modulates G-protein-coupled receptors, influencing various signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Pharmacological Studies : Research indicates that (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol can significantly affect neurotransmitter systems. For instance, it has been evaluated in animal models for its antidepressant-like effects, showing promise as a candidate for further development.
  • Toxicity and Safety Profiles : Investigations into the compound's toxicity reveal that it has a relatively low toxicity profile compared to other compounds with similar mechanisms. The ToxCast database includes assessments that categorize its activity across multiple biological targets, indicating a need for careful evaluation but suggesting manageable risks in therapeutic contexts .
  • Case Studies :
    • A study involving chronic administration in rodent models demonstrated significant reductions in depressive behaviors, suggesting its efficacy as an antidepressant.
    • Another case study focused on its anxiolytic properties, where it was shown to reduce anxiety-like behaviors significantly compared to control groups.

Q & A

Q. What are the validated synthetic routes for (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: Synthesis typically involves stereoselective reduction of a ketone intermediate. For example:

  • Key Step : Reduction of 3-(3,4-dichlorophenyl)-3-dimethylaminopropan-1-one using chiral catalysts (e.g., Corey-Bakshi-Shibata) or enantioselective reducing agents like (R)-CBS (Corey-Bakshi-Shibata) reagent .
  • Optimization : Temperature (-20°C to 0°C) and solvent polarity (THF or toluene) critically affect enantiomeric excess (ee). Monitor via chiral HPLC (e.g., Chiralpak AD-H column, hexane/ethanol mobile phase) .

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT calculations) to confirm (R)-configuration .
  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .

Q. What are the recommended analytical techniques for quantifying impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS : Use a C18 column (e.g., Agilent Zorbax SB-C18) with gradient elution (water/acetonitrile + 0.1% formic acid) to detect and quantify byproducts like dechlorinated intermediates or dimethylamine adducts .
  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts with reference standards to identify residual solvents or diastereomers .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s binding affinity to biological targets?

Methodological Answer:

  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding energies of 3,4-dichloro vs. 4-fluoro analogs at dopamine or serotonin receptors .
  • SAR Studies : Synthesize derivatives with varying halogen positions (e.g., 2,4-dichloro or 3-chloro) and assay receptor inhibition (IC50_{50}) via radioligand binding assays .

Q. What experimental strategies resolve contradictions in reported metabolic stability data?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and use LC-HRMS to identify phase I metabolites (e.g., hydroxylation at the propanol chain) .
  • Isotope Labeling : Synthesize 13C^{13}C-labeled compound to track metabolic pathways and validate discrepancies in oxidative vs. hydrolytic degradation .

Q. How can researchers optimize enantioselective synthesis for industrial-scale reproducibility?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow asymmetric hydrogenation with immobilized catalysts (e.g., Ru-BINAP) to enhance turnover frequency (TOF) and reduce catalyst leaching .
  • DoE (Design of Experiments) : Use factorial design to optimize parameters (pressure, temperature, solvent ratio) and minimize batch-to-batch variability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.